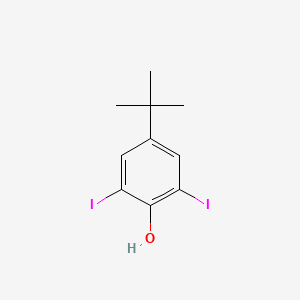
Phenol, 4-(1,1-dimethylethyl)-2,6-diiodo-
Vue d'ensemble
Description
Phenol, 4-(1,1-dimethylethyl)-, also known as 4-tert-butylphenol, is a type of phenol. It has the molecular formula C10H14O and a molar mass of 150.221 . It’s often a major component of volatile or essential oils .
Molecular Structure Analysis
The molecular structure of Phenol, 4-(1,1-dimethylethyl)- can be analyzed using various techniques. For instance, the 3D structure of similar compounds can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
Phenol, 4-(1,1-dimethylethyl)- has several physical and chemical properties. For instance, it has a critical density and its density (Liquid in equilibrium with Gas) varies as a function of temperature from 372.7 K to 741 K .Applications De Recherche Scientifique
Antimicrobial Activities
Phenol derivatives, including those similar to 4-(1,1-dimethylethyl)-2,6-diiodo-, have been synthesized and tested for antimicrobial activities. For instance, a study by Xu and Zhu (2010) synthesized metal(II) complexes with a bidentate ligand related to 4-(1,1-dimethylethyl)-2,6-diiodo-phenol and tested them for antibacterial activities, finding significant antimicrobial activity in some complexes (Xu & Zhu, 2010).
Antioxidant and Radical Scavenging Activities
Gülçin and Daştan (2007) synthesized dimeric phenol derivatives related to 4-(1,1-dimethylethyl)-2,6-diiodo-phenol and examined their antioxidant capacity and radical scavenging activity. The study highlighted the significant antioxidant and radical scavenging activities of these compounds (Gülçin & Daştan, 2007).
Biodegradation Studies
Research by Tomei and Annesini (2008) focused on the biodegradation of phenolic mixtures, including compounds similar to 4-(1,1-dimethylethyl)-2,6-diiodo-phenol, in industrial effluents. The study provided insights into the modeling and kinetics of phenolic mixture biodegradation (Tomei & Annesini, 2008).
Effects on Plant Growth
A study by Hong (2007) investigated the effects of phenolic compounds, including 4-(1,1-dimethylethyl)-2,6-diiodo-phenol, on the growth and physiological characteristics of eggplant seedlings, demonstrating significant impacts on plant development (Hong, 2007).
Enzymatic Glycosylation
Research by De Winter et al. (2015) on enzymatic glycosylation of phenolic antioxidants included studies on derivatives of 4-(1,1-dimethylethyl)-2,6-diiodo-phenol, revealing that glycosylation significantly increases the solubility and stability of these compounds (De Winter et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-tert-butyl-2,6-diiodophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12I2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMBOODZJMDOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)I)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12I2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436802 | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2,6-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75908-75-7 | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-2,6-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Trimethyl[(oxo-lambda~4~-sulfanylidene)amino]silane](/img/structure/B3056919.png)
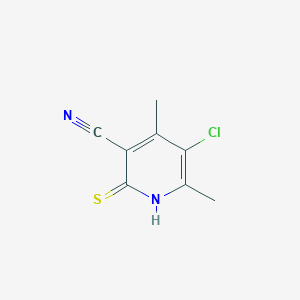
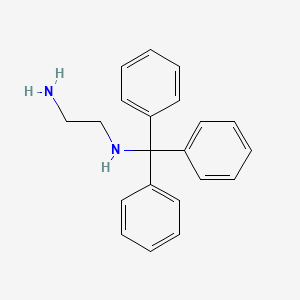

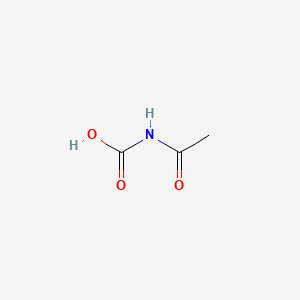
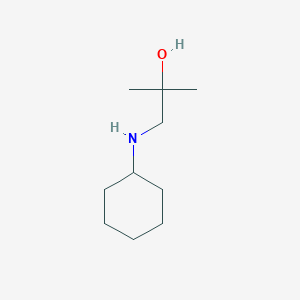


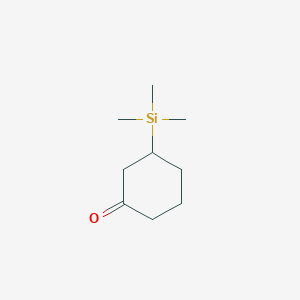
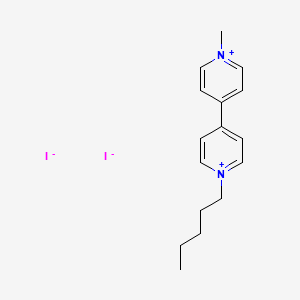
![4-[Diethoxy(phenyl)silyl]butan-1-amine](/img/structure/B3056936.png)
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B3056938.png)
![5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B3056939.png)